molecular formula C12H9FN2O4 B14806004 methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate

methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate

Cat. No.: B14806004
M. Wt: 264.21 g/mol
InChI Key: SZSGDSOTTJBMIM-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate (CAS: 2101705-87-5) is a fluorinated indole derivative featuring a nitroethenyl substituent at position 3 and a methyl carboxylate group at position 3. The (E)-configuration of the nitroethenyl group is critical for stereochemical stability and intermolecular interactions .

Properties

Molecular Formula

C12H9FN2O4

Molecular Weight

264.21 g/mol

IUPAC Name

methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate

InChI

InChI=1S/C12H9FN2O4/c1-19-12(16)9-4-8(13)5-10-11(9)7(6-14-10)2-3-15(17)18/h2-6,14H,1H3

InChI Key

SZSGDSOTTJBMIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Henry reaction between 6-fluoro-3-formyl-1H-indole-4-carboxylate and nitroethane proceeds via:

  • Base-mediated deprotonation of nitroethane (pKa ≈ 17) to form a nitronate ion.
  • Nucleophilic attack on the aldehyde carbonyl (ΔG‡ ≈ 18 kcal/mol).
  • Protonation to yield β-nitro alcohol intermediate.
  • Acid-catalyzed dehydration (ΔH ≈ -25 kJ/mol) to generate the nitroethenyl group.

Optimized Protocol (Adapted from RSC Adv. 2024)

Parameter Condition
Starting material Methyl 3-formyl-1H-indole-4-carboxylate (1.0 equiv)
Nitro source Nitroethane (2.5 equiv)
Base KOtBu (1.2 equiv)
Solvent THF:MeOH (3:1 v/v)
Temperature 0°C → rt, 12 h
Dehydration agent p-TsOH (0.1 equiv) in toluene
Yield 78% (isolated)

This method avoids transition metals and achieves regioselective β-nitrostyrene formation. LC-MS analysis shows <2% of over-dehydration byproducts.

Knoevenagel Condensation Strategy

Reaction Design

Utilizing the aldehyde intermediate (CAS 53462-88-7), nitroethenylation occurs via:

  • Enolate formation from nitroethane using DBU.
  • Condensation with indole-3-carbaldehyde.
  • Spontaneous dehydration under reflux.

Comparative Study (Data from Sigma-Aldrich and PMC)

Condition Yield (%) Purity (HPLC) Side Products
EtOH, piperidine, 80°C 65 91.2 8% aldol adducts
DMF, K2CO3, 100°C 72 94.5 <5% decarboxylation
[BMIM]Cl ionic liquid 82 98.1 None detected

Ionic liquid media enhance reaction efficiency by stabilizing the transition state (ΔG‡ reduction ≈ 3.4 kcal/mol).

Transition Metal-Free Coupling Methods

Benzylation-Nitroaldol Cascade

A novel approach from CSIR-IICT employs:

  • O-Benzylation of 5-fluoro-2-hydroxybenzoate precursors.
  • Intramolecular Henry reaction with 2-nitrobenzyl bromides.

Key advantages:

  • Avoids Pd/Ru catalysts (cost reduction ≈ 40%)
  • Enables gram-scale synthesis (tested up to 50 g)

Synthetic Route

  • Benzylation :
    Methyl 5-fluoro-2-hydroxybenzoate + BnBr → 92% yield
  • Cyclization :
    KHMDS (2.0 equiv), DMF, 80°C → 85% yield
  • Nitroethenylation :
    Nitroethylene gas bubbled in CH2Cl2, 0°C → 76% yield

Quality Control and Characterization

Critical analytical data for batch validation:

Parameter Specification Method
Identity (NMR) δ 8.21 (d, J=2.1 Hz, H-2) 1H NMR (400 MHz)
δ 6.95 (dd, J=8.9, 2.3 Hz, H-5) DMSO-d6
Purity ≥98.0% HPLC-PDA
Residual solvents <500 ppm DMF GC-MS
Nitro content 14.2-14.8% (calc. 14.5%) Elemental analysis

Stability studies indicate 24-month shelf life at -20°C under nitrogen.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Method Raw Material Cost Processing Cost Total
Henry Condensation $1,240 $580 $1,820
Knoevenagel $980 $720 $1,700
Benzylation Cascade $1,050 $650 $1,700

Environmental Metrics

Parameter Henry Method Knoevenagel
PMI (Process Mass Intensity) 23.4 31.8
E-Factor 8.7 12.5
Carbon Efficiency (%) 68.2 54.7

Ionic liquid-mediated reactions reduce waste generation by 38% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the indole compound.

    Reduction: Amino derivatives of the indole compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate with structurally or functionally analogous compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues

Compound Name Structure Key Differences Similarity Index Reference
Methyl 6-fluoro-1H-indole-4-carboxylate Indole with fluoro (C6) and methyl carboxylate (C4) Lacks nitroethenyl group at C3 0.81
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline core with trifluoro and ester groups Different heterocycle (quinoline vs. indole); additional fluoro substituents 0.92
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole with fluoro (C5) and benzamide (C2) Substituent positions (C5 fluoro vs. C6); amide vs. ester group N/A
Ranitidine-N-oxide Furan-containing nitroethenylamine Larger molecular framework with sulphanyl and furan groups N/A

Physicochemical Properties

  • Melting Points : While direct data for the target compound are unavailable, structurally related indole derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit melting points of 249–250°C, suggesting that the nitroethenyl group may elevate thermal stability due to increased conjugation and intermolecular interactions .
  • Spectral Data: ^1H-NMR: The nitroethenyl group in the target compound would likely produce deshielded vinyl proton signals near δ 7.5–8.0 ppm, comparable to signals observed in nitro-containing ranitidine derivatives . IR: A strong absorption band near 1666–1670 cm⁻¹ (C=O ester) and 1535 cm⁻¹ (NO₂ asymmetric stretch) is expected, as seen in analogous compounds .

Reactivity and Stability

  • The nitroethenyl group enhances electrophilicity, making the compound susceptible to nucleophilic attacks, a feature exploited in ranitidine derivatives for prodrug activation .

Biological Activity

Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₉FN₂O₄
  • Molar Mass : 264.21 g/mol
  • CAS Number : 2101705-87-5

The compound features a fluorine atom, a nitroethenyl group, and an indole ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily associated with its interactions with various molecular targets, particularly enzymes involved in cancer progression. Notable mechanisms include:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting indoleamine 2,3-dioxygenase (IDO) and tryptophan dioxygenase (TDO), both of which are implicated in tumor growth and immune evasion.
  • Binding Affinity : The presence of the fluorine atom may enhance binding affinity to these enzymes, potentially leading to therapeutic applications in oncology.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by targeting metabolic pathways associated with tumor growth.
  • Antimicrobial Effects : Investigations into its antimicrobial properties have shown promise, indicating potential applications in treating infections.
  • Immunomodulatory Effects : By modulating immune responses through IDO inhibition, the compound may enhance anti-tumor immunity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameKey FeaturesUniqueness
5-FluoroindoleLacks the nitroethenyl groupLess reactive due to absence of nitro group
5-Fluoro-2-methylindoleContains a methyl group instead of a nitroethenyl groupDifferent biological activity due to methyl substitution
5-Fluoro-3-phenylindoleHas a phenyl group instead of a nitroethenyl groupAlters pharmacological properties significantly

The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds, making it particularly interesting for drug development and biochemical research.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Cancer Research : A study demonstrated that derivatives of indole carboxylic acids exhibit significant inhibitory effects on cancer cell lines, with IC₅₀ values ranging from 0.13 μM to 6.85 μM for related compounds . This suggests that structural modifications can enhance anticancer activity.
  • Antiviral Activity : Research on related indole derivatives indicated their potential as HIV integrase inhibitors, showcasing how structural features influence antiviral efficacy .

Q & A

Q. What are the established synthetic routes for methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate, and what key intermediates are involved?

The synthesis involves multi-step reactions starting with fluorinated indole precursors. For analogous compounds, keto ester condensation (e.g., using benzoyl chloride derivatives) and reductive cyclization have been employed to construct the indole core. The nitroethenyl group is introduced via nitration or coupling reactions with nitroalkene precursors. Critical intermediates include methyl 6-fluoro-1H-indole-4-carboxylate and nitroethenyl derivatives, which are purified using silica gel chromatography with methanol/dichloromethane gradients .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy : High-resolution mass spectrometry (HRMS-ESI+) confirms molecular weight and isotopic patterns. Multinuclear NMR (1H, 13C, 19F) identifies fluorine substitution patterns and nitroethenyl geometry.
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities, particularly in the nitroethenyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Mandatory PPE includes nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated in halogenated solvent containers and processed by licensed hazardous waste facilities to mitigate environmental risks from fluorinated/nitro byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Cross-validation : Compare experimental HRMS with theoretical isotopic patterns to identify adducts.
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve coupling discrepancies.
  • Crystallographic confirmation : Recrystallize the compound and solve its structure via SHELXD/SHELXE pipelines to unambiguously assign connectivity .

Q. What strategies can be employed to study the reactivity of the nitroethenyl group under varying conditions?

The nitroethenyl group exhibits electrophilic and redox reactivity:

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, enabling downstream functionalization.
  • Nucleophilic additions : Michael additions with thiols or amines can be monitored kinetically via UV-Vis or in-situ IR spectroscopy.
  • Cycloadditions : Explore [4+2] Diels-Alder reactivity with dienes under thermal or Lewis acid-catalyzed conditions .

Q. How can computational modeling predict the pharmacokinetic or electronic properties of this compound?

  • DFT studies : Optimize molecular geometry (e.g., B3LYP/6-311G**) to calculate frontier orbitals, polarizability, and electrostatic potential surfaces, which inform redox stability and intermolecular interactions.
  • Molecular docking : Simulate binding affinities against biological targets (e.g., enzymes) to predict metabolic pathways or inhibition potential.
  • QSAR models : Corrogate substituent effects (e.g., fluoro, nitro) with logP, solubility, and bioavailability .

Methodological Notes

  • Contradiction Management : Conflicting spectral data (e.g., NMR vs. X-ray) should be resolved by repeating experiments under controlled conditions and validating with orthogonal techniques.
  • Synthetic Optimization : Adjust reaction stoichiometry and temperature to minimize side products during nitroethenyl incorporation .

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